(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol (2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol
Brand Name: Vulcanchem
CAS No.: 3917-39-3
VCID: VC0020454
InChI: InChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3/b8-7+,12-9+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CCO)C
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol

CAS No.: 3917-39-3

Reference Standards

VCID: VC0020454

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

(2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol - 3917-39-3

CAS No. 3917-39-3
Product Name (2E,4E)-3-Methyl-5-(2,6,6-trimethyl-1-cyclohexenyl)-2,4-pentadiene-1-ol
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dien-1-ol
Standard InChI InChI=1S/C15H24O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,16H,5-6,10-11H2,1-4H3/b8-7+,12-9+
Standard InChIKey VSMDCVLKAAVJFW-ANKZSMJWSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/CO)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CCO)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CCO)C
Synonyms 3-Methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-penta-2,4-dien-1-ol
PubChem Compound 9964517
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator